molecular formula C21H24N4O7S B2444258 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 872881-59-9

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2444258
CAS No.: 872881-59-9
M. Wt: 476.5
InChI Key: QCYBCBUQBKGRSG-UHFFFAOYSA-N
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Description

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O7S and its molecular weight is 476.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Research has indicated that derivatives of N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide demonstrate significant antibacterial potential. Compounds synthesized with a benzodioxane moiety have exhibited potent therapeutic effects against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition Properties

These compounds have shown promise in inhibiting specific enzymes. A study synthesized various sulfonamides with benzodioxane and acetamide moieties, revealing substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. The in vitro results were supported by in silico molecular docking, indicating the potential of these compounds in enzyme inhibition applications (Abbasi et al., 2019).

Antimalarial and Antiviral Applications

Compounds with a similar structural core were explored for their antimalarial activity, with some demonstrating significant effects. Additionally, the molecular docking study of these compounds indicated potential against Plasmepsin-1 and Plasmepsin-2, essential in malaria treatment. These findings also suggest potential applications in combating viral infections like COVID-19, as the compounds were tested against main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), revealing promising binding energy (Fahim & Ismael, 2021).

Molecular Docking and Computational Studies

The synthesized compounds have also been a subject of various computational and molecular docking studies, aiming to understand their interaction with different enzymes and potential biological targets. Such studies provide insights into the binding affinities and mechanism of action of these compounds, paving the way for their potential therapeutic applications (Irshad et al., 2016).

Properties

IUPAC Name

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S/c26-20(23-13-15-4-6-22-7-5-15)21(27)24-14-19-25(8-1-9-32-19)33(28,29)16-2-3-17-18(12-16)31-11-10-30-17/h2-7,12,19H,1,8-11,13-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYBCBUQBKGRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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